molecular formula C9H6Br2O2 B15323739 (E)-3-(2,5-dibromophenyl)prop-2-enoic acid CAS No. 380607-16-9

(E)-3-(2,5-dibromophenyl)prop-2-enoic acid

Cat. No.: B15323739
CAS No.: 380607-16-9
M. Wt: 305.95 g/mol
InChI Key: QXRTXXKSFJGXIC-DAFODLJHSA-N
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Description

(E)-3-(2,5-dibromophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two bromine atoms at positions 2 and 5, and a propenoic acid moiety

Properties

CAS No.

380607-16-9

Molecular Formula

C9H6Br2O2

Molecular Weight

305.95 g/mol

IUPAC Name

(E)-3-(2,5-dibromophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6Br2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+

InChI Key

QXRTXXKSFJGXIC-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=C/C(=O)O)Br

Canonical SMILES

C1=CC(=C(C=C1Br)C=CC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,5-dibromophenyl)prop-2-enoic acid typically involves the bromination of a suitable phenyl precursor followed by a Heck reaction to introduce the propenoic acid moiety. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine under inert atmospheres to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,5-dibromophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives.

Scientific Research Applications

(E)-3-(2,5-dibromophenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-3-(2,5-dibromophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the propenoic acid moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2,4-dibromophenyl)prop-2-enoic acid
  • (E)-3-(2,6-dibromophenyl)prop-2-enoic acid
  • (E)-3-(3,5-dibromophenyl)prop-2-enoic acid

Uniqueness

(E)-3-(2,5-dibromophenyl)prop-2-enoic acid is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers.

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